1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h4-11,16H,3,12-13H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZHZHFHDQELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Based Cyclocondensation
The tetrahydroquinazoline-dione core is synthesized via a Michael addition-cyclization sequence, as demonstrated in analogous tetrahydroquinazoline syntheses.
Procedure :
- Reactants :
- α-Aminoamide (e.g., propylamine-derived amidine)
- Diarylidencyclohexanone (e.g., cyclohexane-1,3-dione benzylidene derivative)
Conditions :
- Solvent: Pyridine
- Temperature: 100°C
- Duration: 24 hours
Mechanism :
Alternative Route via Urea Cyclization
An alternative pathway involves cyclizing a urea derivative with a propylamine-containing precursor:
Reactants :
- 2-Aminobenzamide
- Propyl isocyanate
Conditions :
- Solvent: Dimethylformamide (DMF)
- Catalyst: Triethylamine (TEA)
- Temperature: 80°C
Outcome :
Advantage : Higher regioselectivity for the dione structure.
Preparation of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl
Amidoxime Intermediate Synthesis
The 1,2,4-oxadiazole ring is constructed from an amidoxime precursor, following established protocols.
Step 1: Formation of Amidoxime
- Reactants :
- 2-Methylbenzoyl chloride
- Aminoacetonitrile hydrochloride
Conditions :
- Solvent: Ethanol/water (1:1)
- Base: Sodium carbonate (Na₂CO₃)
- Temperature: 60°C
Step 2: O-Acylation and Cyclodehydration
- Reactants :
- Amidoxime (from Step 1)
- Chloroacetyl chloride
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Tetrabutylammonium fluoride (TBAF)
- Temperature: Room temperature
Mechanism :
Bromination for Methylene Linker Installation
To introduce the methylene bridge, the 5-position of the oxadiazole is functionalized:
Reactants :
- 3-(2-Methylphenyl)-1,2,4-oxadiazole
- N-Bromosuccinimide (NBS)
Conditions :
- Solvent: Carbon tetrachloride (CCl₄)
- Initiator: Azobisisobutyronitrile (AIBN)
- Temperature: Reflux
Product : 5-(Bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.
Coupling of Tetrahydroquinazoline and Oxadiazole Subunits
Nucleophilic Alkylation
The bromomethyl-oxadiazole serves as an alkylating agent for the tetrahydroquinazoline nitrogen:
Reactants :
- 3-Propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 5-(Bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Conditions :
- Solvent: Acetonitrile
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 60°C
Mechanism :
- SN2 displacement of bromide by the tetrahydroquinazoline nitrogen.
Mitsunobu Coupling (Alternative)
For hydroxyl-containing intermediates, Mitsunobu conditions may enhance efficiency:
Reactants :
- Tetrahydroquinazoline with pendant hydroxyl group
- 5-(Hydroxymethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Reagents: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Optimization Challenges and Solutions
Oxadiazole Ring Stability
Regioselectivity in Tetrahydroquinazoline Formation
- Issue : Competing pathways yielding regioisomers.
- Solution : Electron-withdrawing substituents on the diarylidencyclohexanone enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It may undergo oxidation reactions, particularly at the oxadiazole ring or the alkyl side chains.
Reduction: : The compound can be reduced at various sites, including the aromatic rings and the oxadiazole moiety.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, primarily involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as KMnO4 or H2O2 for oxidation reactions.
Reducing agents: : Like NaBH4 or LiAlH4 for reductions.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidized derivatives: : Formation of carboxyl or hydroxyl groups.
Reduced derivatives: : Reduction to amines or alcohols.
Substituted products: : New functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
Drug design: : Used as a scaffold in medicinal chemistry for developing new pharmaceuticals.
Catalysis: : As a ligand in catalytic processes.
Biology and Medicine
Antimicrobial agents: : Due to the presence of the oxadiazole ring, which is known for its bioactivity.
Cancer research: : Exploring its potential as an anticancer agent.
Industry
Polymer science: : Incorporated into polymers to enhance their properties.
Material science: : Used in the synthesis of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The oxadiazole ring may bind to active sites, while the tetrahydroquinazoline moiety could influence the compound's overall binding affinity and selectivity. Pathways involved often include inhibition of specific enzymatic activities or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: : Such as furazan.
Quinazoline derivatives: : Including dihydroquinazoline compounds.
Benzoxadiazoles: : Related in structure to the oxadiazole ring system.
Uniqueness
Structural diversity: : The combination of oxadiazole and tetrahydroquinazoline frameworks is relatively unique.
Bioactivity: : Exhibits a unique profile of biological activities compared to other similar compounds.
Synthetic accessibility: : While complex, its synthesis is more straightforward compared to some other bioactive molecules.
This compound’s structure and properties pave the way for its applications in various scientific fields. Enjoy exploring the chemistry!
Biological Activity
The compound 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data and case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H16N4O3
- Molecular Weight : 284.31 g/mol
- Boiling Point : Predicted at 522.7 ± 60.0 °C
- Density : 1.35 ± 0.1 g/cm³
Biological Activity Overview
Compounds containing the oxadiazole moiety have been extensively studied for their biological activities. The specific compound exhibits significant potential in both antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole show promising antimicrobial properties. A study involving various oxadiazole derivatives reported enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The synthesized compounds demonstrated effective inhibition against species such as Bacillus cereus and Bacillus thuringiensis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | Bacillus cereus | 18 | 0.47 |
| Compound B | Bacillus thuringiensis | 20 | 0.75 |
| Compound C | Staphylococcus aureus | 15 | 1.4 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been highlighted in various studies. For instance, a study conducted by Ahsan et al. demonstrated that certain disubstituted derivatives exhibited moderate to severe potency against multiple cancer cell lines including HCT116 and MCF7 . The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF7 | 15.63 | Induction of apoptosis via p53 |
| Compound E | A549 | 12.00 | Inhibition of TS |
| Compound F | HCT116 | 10.50 | HDAC inhibition |
Case Studies
-
Study on Antimicrobial Effects :
In vitro tests revealed that compounds derived from the oxadiazole structure were particularly effective against Bacillus species with IC50 values ranging from 0.47 to 1.4 µM . The presence of functional groups such as azoles enhanced the lipophilicity and bioavailability of these compounds. -
Anticancer Mechanism Exploration :
A study published in MDPI highlighted that certain oxadiazole derivatives not only inhibited cancer cell proliferation but also induced apoptosis through pathways involving p53 activation and caspase cleavage . This suggests a dual mechanism where these compounds can act as both cytotoxic agents and modulators of key cellular pathways.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step processes, including cyclocondensation and alkylation. Key steps include:
- Cyclocondensation : Boiling intermediates like N’-benzoyl derivatives in phosphorous oxychloride (POCl₃) to form oxadiazole rings .
- Alkylation : Reacting the heterocyclic core with chloromethyl-oxadiazole derivatives under reflux in solvents like dimethylformamide (DMF) or ethanol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used as a base to deprotonate reactive sites .
- Optimization : Adjusting reaction time (5–8 hours for cyclocondensation) and temperature (60–85°C for alkylation). Thin-layer chromatography (TLC) or HPLC is recommended for real-time monitoring .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions. For example, methyl protons on the 2-methylphenyl group appear as singlets near δ 2.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for the tetrahydroquinazoline-dione moiety) .
- Chromatography : HPLC or GC with >95% purity thresholds ensures batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) to minimize variability. For example, reports antimicrobial activity for oxadiazole-containing analogs, but discrepancies may arise from differences in bacterial strains or inoculum sizes.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with fluorophenyl) and compare bioactivity. Computational docking can predict binding affinities to targets like bacterial enzymes .
- Data Normalization : Normalize activity metrics (e.g., IC₅₀) against control compounds and account for solvent effects .
Q. What strategies are recommended for elucidating the pharmacological mechanism of action?
Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Enzyme Inhibition Assays : Test inhibition of enzymes like DNA gyrase or dihydrofolate reductase, common targets for antimicrobial/anticancer agents. For example, oxadiazole derivatives in showed activity likely linked to enzyme inhibition.
- Cellular Assays : Measure apoptosis (via flow cytometry) or reactive oxygen species (ROS) generation in cancer cell lines .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers.
- ADMET Prediction Tools : Use tools like SwissADME to optimize logP (target <5) and polar surface area (<140 Ų) for oral bioavailability .
- Quantum Mechanics (QM) : Calculate electron density maps to guide substitutions that enhance target binding (e.g., electron-withdrawing groups on the oxadiazole ring) .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported synthetic yields for analogous compounds?
Methodological Answer:
- Parameter Screening : Conduct Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading. For example, notes that refluxing in DMF improves yields by 15% compared to ethanol.
- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) that reduce yields .
- Reproducibility Protocols : Publish detailed reaction logs, including exact stoichiometry and purification steps (e.g., column chromatography with petroleum ether/ethyl acetate gradients) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | POCl₃, 80°C, 6–8 hrs | 60–75% | |
| Alkylation | DMF, NaH, 70°C, 12 hrs | 70–85% | |
| Purification | Silica gel (petroleum ether:EtOAc) | >95% purity |
Q. Table 2. Critical Analytical Data for Characterization
| Technique | Key Signals | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.2 (s, 3H, CH₃) | 2-Methylphenyl | |
| IR | 1680 cm⁻¹ (C=O) | Tetrahydroquinazoline-dione | |
| HRMS | [M+H]+ calc. 450.18, obs. 450.17 | Molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
